molecular formula C17H14F3N5O2S B11067224 1,3-Dimethyl-6-{[3-(trifluoromethyl)anilino]methyl}[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione

1,3-Dimethyl-6-{[3-(trifluoromethyl)anilino]methyl}[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione

Cat. No.: B11067224
M. Wt: 409.4 g/mol
InChI Key: AQWDYKKHJANTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-6-{[3-(trifluoromethyl)anilino]methyl}[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione is a complex organic compound that features a trifluoromethyl group, an anilino group, and a thiazolo[2,3-F]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-{[3-(trifluoromethyl)anilino]methyl}[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce new functional groups onto the compound .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-{[3-(trifluoromethyl)anilino]methyl}[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with cellular receptors to modulate signaling pathways and cellular responses .

Properties

Molecular Formula

C17H14F3N5O2S

Molecular Weight

409.4 g/mol

IUPAC Name

2,4-dimethyl-8-[[3-(trifluoromethyl)anilino]methyl]purino[8,7-b][1,3]thiazole-1,3-dione

InChI

InChI=1S/C17H14F3N5O2S/c1-23-13-12(14(26)24(2)16(23)27)25-11(8-28-15(25)22-13)7-21-10-5-3-4-9(6-10)17(18,19)20/h3-6,8,21H,7H2,1-2H3

InChI Key

AQWDYKKHJANTDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C(=CSC3=N2)CNC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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